molecular formula C20H4F24O8Zr B8245883 Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]

Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]

Cat. No.: B8245883
M. Wt: 919.4 g/mol
InChI Key: BAXMCQVEJQWVJN-ZVXPXTILSA-J
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Description

Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] is a complex compound that belongs to the class of zirconium-based metal-organic frameworks. This compound is characterized by its unique structure, which includes zirconium ions coordinated with hexafluoro-oxo-pentenolate ligands. The presence of fluorine atoms and the specific coordination environment endow this compound with distinctive chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] typically involves the reaction of zirconium alkoxides with hexafluoro-oxo-pentenolate ligands under controlled conditions. One common approach is to use zirconium isopropoxide as the starting material, which reacts with the hexafluoro-oxo-pentenolate ligands in a solvent such as isopropanol. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

In an industrial setting, the production of zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the zirconium center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, where the zirconium center is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the hexafluoro-oxo-pentenolate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium compounds with higher oxidation states, while substitution reactions may result in the formation of new zirconium complexes with different ligands .

Scientific Research Applications

Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] exerts its effects involves the interaction of the zirconium center with various molecular targets. The hexafluoro-oxo-pentenolate ligands play a crucial role in stabilizing the zirconium center and facilitating its interaction with other molecules. The specific pathways involved depend on the application, such as catalytic processes in industrial applications or binding interactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] include:

  • Zirconium tetrakis(acetylacetonate)
  • Zirconium tetrakis(benzoylacetonate)
  • Zirconium tetrakis(dibenzoylmethane)

Uniqueness

What sets zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] apart from these similar compounds is the presence of hexafluoro-oxo-pentenolate ligands, which impart unique chemical and physical properties. These properties include enhanced stability, higher reactivity, and specific interactions with other molecules, making it particularly valuable in specialized applications .

Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H2F6O2.Zr/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4/b4*2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXMCQVEJQWVJN-ZVXPXTILSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H4F24O8Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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